![molecular formula C23H25N7O2S B2864453 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 872623-42-2](/img/no-structure.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The core structure of 3,4-dihydroisoquinolinone found in this compound is known for its biological and pharmacological properties. It has been utilized in drug candidates due to its suitable size and moderate polarity, which makes it an excellent pharmacophore .
Applications::Synthetic Chemistry
The compound’s synthesis involves N-alkylation and oxidation steps that are mild and yield the desired products efficiently .
Applications::Antileishmanial Agents
Derivatives of dihydroisoquinolinone have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL) .
Applications::Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of the purine ring, the isoquinoline ring, and the pyrimidine ring. These rings are then connected through a series of reactions to form the final compound.", "Starting Materials": [ "2,6-dioxopurine", "3,4-dihydroisoquinoline", "1,3-dimethyl-7-bromo-8-nitro-purine", "4-methylpyrimidine-2-thiol", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2,6-dioxopurine", "Starting material: None", "Reaction: 2,6-diaminopurine is reacted with acetic anhydride and triethylamine to form 2,6-dioxopurine.", "Step 2: Synthesis of 3,4-dihydroisoquinoline", "Starting material: Aniline", "Reaction: Aniline is reacted with acetaldehyde and hydrochloric acid to form 3,4-dihydroisoquinoline.", "Step 3: Synthesis of 1,3-dimethyl-7-bromo-8-nitro-purine", "Starting material: 2,6-dioxopurine", "Reaction: 2,6-dioxopurine is reacted with bromine and sodium hydroxide to form 1,3-dimethyl-7-bromo-8-nitro-purine.", "Step 4: Synthesis of 4-methylpyrimidine-2-thiol", "Starting material: None", "Reaction: 4-methylpyrimidine is reacted with hydrogen sulfide and sodium hydroxide to form 4-methylpyrimidine-2-thiol.", "Step 5: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione", "Starting material: 1,3-dimethyl-7-bromo-8-nitro-purine, 3,4-dihydroisoquinoline", "Reaction: 1,3-dimethyl-7-bromo-8-nitro-purine is reacted with 3,4-dihydroisoquinoline and sodium borohydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione.", "Step 6: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione", "Starting material: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione, 4-methylpyrimidine-2-thiol", "Reaction: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione is reacted with 4-methylpyrimidine-2-thiol and sodium hydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione." ] } | |
CAS-Nummer |
872623-42-2 |
Produktname |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Molekularformel |
C23H25N7O2S |
Molekulargewicht |
463.56 |
IUPAC-Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O2S/c1-15-8-10-24-21(25-15)33-13-12-30-18-19(27(2)23(32)28(3)20(18)31)26-22(30)29-11-9-16-6-4-5-7-17(16)14-29/h4-8,10H,9,11-14H2,1-3H3 |
InChI-Schlüssel |
YBDQNTMMVCUBSP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.